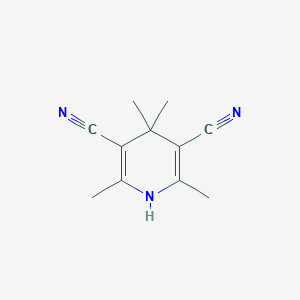![molecular formula C18H15ClN2O3 B7772337 2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7772337.png)
2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid
概述
描述
2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid is a synthetic organic compound that features a benzoylamino group, an indole ring, and a propionic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the Benzoylamino Group: Starting with 4-chlorobenzoic acid, it can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). The acid chloride can then react with an amine to form the benzoylamino group.
Indole Ring Formation: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling Reaction: The benzoylamino group and the indole ring can be coupled using a suitable linker, such as a propionic acid derivative, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions could target the benzoylamino group, using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group on the benzoylamino moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the benzoylamino group.
Substitution: Substituted derivatives of the benzoylamino moiety.
科学研究应用
2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity. The indole ring is known for its ability to engage in various types of interactions, including hydrogen bonding and π-π stacking, which could be crucial for its biological effects.
相似化合物的比较
Similar Compounds
2-(4-Chloro-benzoylamino)-3-(1H-indol-3-yl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
2-(4-Chloro-benzoylamino)-3-(1H-indol-3-yl)-butyric acid: Similar structure but with a butyric acid moiety instead of propionic acid.
Uniqueness
2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJERBBQXOMUURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865956 | |
| Record name | N-(4-Chlorobenzoyl)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56116-67-7 | |
| Record name | N-(4-Chlorobenzoyl)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

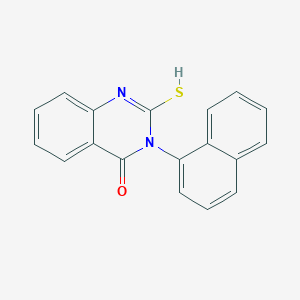
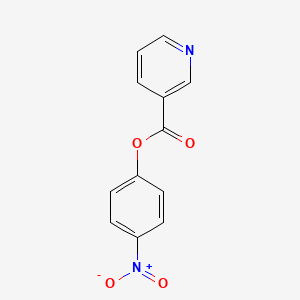
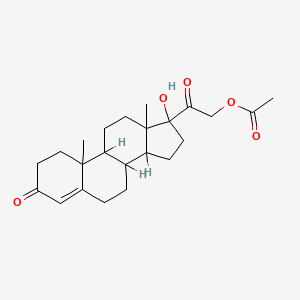
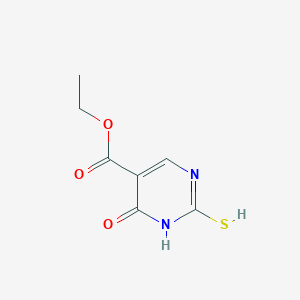
![3-[(E)-[(2-hydroxyphenyl)methylidene]amino]-2-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B7772294.png)
![{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B7772301.png)
![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B7772309.png)
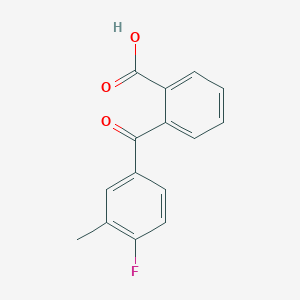
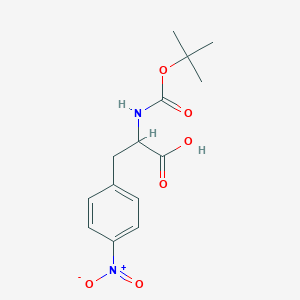
![{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B7772338.png)
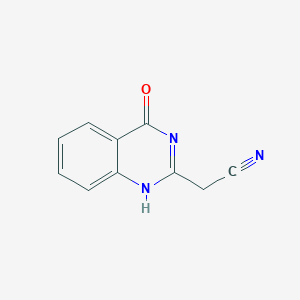
![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B7772346.png)
